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Compound of Interest

Compound Name: Chrysoobtusin

Cat. No.: B1223012 Get Quote

An In-depth Technical Guide to Chrysoobtusin: Structure, Properties, and Biological

Significance

This guide provides a comprehensive technical overview of Chrysoobtusin, an anthraquinone

of significant interest in natural product chemistry and drug discovery. Designed for

researchers, medicinal chemists, and drug development professionals, this document

synthesizes current knowledge on its chemical structure, physicochemical properties,

biosynthesis, isolation, and putative biological activities, grounding all claims in verifiable

scientific literature.

Molecular Identity and Physicochemical Profile
Chrysoobtusin is a naturally occurring anthraquinone, a class of aromatic compounds

characterized by a 9,10-dioxoanthracene core. Its specific substitution pattern of methoxy

groups, a hydroxyl group, and a methyl group defines its unique chemical identity and

contributes to its biological properties.

Chemical Structure and Identifiers
The foundational step in evaluating any bioactive compound is the precise definition of its

structure. Chrysoobtusin's identity is established by its systematic name and various chemical

identifiers.

IUPAC Name: 2-hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione[1]
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Molecular Formula: C₁₉H₁₈O₇[1]

CAS Number: 70588-06-6[1]

The molecule possesses an almost planar anthraquinone ring system, a structural feature that

facilitates π-π stacking interactions in its solid state.[2]

Caption: Hierarchical structure of Chrysoobtusin.

Physicochemical Properties
The physical and chemical properties of a compound are critical determinants of its

pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution,

metabolism, and excretion (ADME) profile.

Property Value Source

Molecular Weight 358.3 g/mol [1]

Appearance Solid, Powder [1][2]

Melting Point 219 - 220 °C [1]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[2]

XlogP 2.8 [1]

Topological Polar Surface Area

(TPSA)
91.3 Å² [1]

This table summarizes key physicochemical data for Chrysoobtusin, essential for

experimental design.

Spectroscopic Characterization
The definitive structure of Chrysoobtusin has been elucidated using a combination of modern

spectroscopic and crystallographic techniques. While a consolidated public repository of its

complete spectral data is sparse, its structural confirmation relies on the following methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to

determine the proton and carbon framework of the molecule, confirming the positions of the

methyl, methoxy, and hydroxyl groups on the anthraquinone skeleton.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the exact

mass and molecular formula (C₁₉H₁₈O₇).[3] Tandem MS (MS/MS) would be employed to

analyze fragmentation patterns, providing further structural verification.

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. Expected

characteristic absorption bands would include O-H stretching for the hydroxyl group, C-H

stretching for the aromatic and methyl/methoxy groups, C=O stretching for the quinone

carbonyls, and C=C stretching for the aromatic rings.

X-ray Crystallography: The crystal structure of Chrysoobtusin has been reported, providing

unambiguous proof of its three-dimensional structure and stereochemistry.[2]

Natural Occurrence and Biosynthesis
Natural Sources
Chrysoobtusin is a secondary metabolite isolated from plants of the Senna genus (formerly

Cassia). Its primary documented sources are:

Seeds of Senna obtusifolia (syn. Cassia obtusifolia)[1]

Seeds of Senna tora (syn. Cassia tora)[1]

These plants have a history of use in traditional medicine, particularly in Asia, for applications

such as liver protection and as a laxative, suggesting a long-standing human exposure to

Chrysoobtusin and related anthraquinones.[2][4]

Biosynthesis Pathway
The biosynthesis of the anthraquinone core in Senna obtusifolia follows the polyketide pathway,

which is common for many aromatic natural products. The pathway is initiated from primary

metabolism and proceeds through a series of enzymatic reactions to form the complex tricycle.
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Caption: Putative biosynthesis of Chrysoobtusin in Senna.

The pathway initiates with precursors from glycolysis and the pentose phosphate pathway

entering the Shikimate Pathway. Key enzymes such as 3-deoxy-7-phosphoheptulonate

synthase (DAHPS) and isochorismate synthase (ICS) are crucial in forming isochorismate. This

intermediate, combined with products from the malonate pathway via polyketide synthases

(PKS), cyclizes to form the core anthraquinone scaffold. Subsequent post-modification steps,

carried out by "tailoring enzymes" like methyltransferases and hydroxylases, generate the final

structure of Chrysoobtusin.

Experimental Protocols: Isolation and Purification
The isolation of Chrysoobtusin from its natural source is a critical first step for any further

research. The following protocol outlines a generalized, yet robust, methodology based on

established phytochemical techniques.

Objective: To isolate and purify Chrysoobtusin from the seeds of Senna tora.

Workflow Diagram
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Caption: Isolation workflow for Chrysoobtusin.
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Step-by-Step Methodology
Preparation of Plant Material:

Procure authenticated, dried seeds of Senna tora.

Grind the seeds into a coarse powder using a mechanical grinder to increase the surface

area for extraction.

Defat the powder by Soxhlet extraction with n-hexane to remove lipids, which can interfere

with subsequent steps. Air-dry the defatted powder.

Extraction:

Macerate the defatted seed powder in 95% methanol (1:10 w/v) at room temperature for

72 hours with periodic agitation.

Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the

plant residue two more times to ensure exhaustive extraction.

Combine the methanolic filtrates and concentrate under reduced pressure using a rotary

evaporator at 40°C to yield the crude methanol extract.

Solvent Partitioning:

Suspend the crude extract in distilled water and transfer to a separatory funnel.

Perform sequential liquid-liquid partitioning with solvents of increasing polarity. First,

partition against an equal volume of chloroform (CHCl₃) three times.

Combine the chloroform layers. Chrysoobtusin, being moderately polar, will preferentially

partition into this fraction.[2]

The remaining aqueous layer can be further partitioned with ethyl acetate and n-butanol to

isolate more polar compounds if desired.

Chromatographic Purification:
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Silica Gel Column Chromatography: Concentrate the chloroform fraction to dryness and

adsorb it onto a small amount of silica gel (60-120 mesh).

Load the adsorbed sample onto a pre-packed silica gel column.

Elute the column with a gradient solvent system, starting with 100% chloroform and

gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v

CHCl₃:MeOH).

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable

mobile phase (e.g., Chloroform:Methanol 95:5) and visualize under UV light (254 nm and

365 nm).

Pool fractions that show a prominent spot corresponding to the Rf value of a

Chrysoobtusin standard.

Final Purification (Preparative HPLC):

Concentrate the pooled, enriched fractions.

Subject the sample to preparative High-Performance Liquid Chromatography (HPLC) on a

C18 reverse-phase column.

Use an isocratic or gradient mobile phase of methanol and water to achieve final

separation.

Collect the peak corresponding to Chrysoobtusin and verify its purity using analytical

HPLC (>98%).

Biological Activities and Putative Mechanisms of
Action
While research specifically targeting Chrysoobtusin is limited, its classification as an

anthraquinone and its isolation from a medicinally important plant provide a strong basis for

predicting its biological activities. Much of its putative mechanism can be inferred from studies

on structurally similar compounds, such as emodin and the flavonoid chrysin.
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Anti-inflammatory Activity
Hypothesized Mechanism: The anti-inflammatory effects of many anthraquinones and

flavonoids are mediated through the inhibition of key pro-inflammatory signaling pathways,

primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)

pathways.
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Caption: Putative anti-inflammatory mechanism of Chrysoobtusin.
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NF-κB Inhibition: In a resting cell, NF-κB is sequestered in the cytoplasm by its inhibitor,

IκBα. Inflammatory stimuli lead to the activation of IκB kinase (IKK), which phosphorylates

IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and

initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

Chrysoobtusin likely inhibits IKK activation or IκBα phosphorylation, thus preventing NF-κB

nuclear translocation. This mechanism is well-documented for the related flavonoid, chrysin.

[5][6][7]

MAPK Inhibition: The MAPK pathways (including p38, JNK, and ERK) are also activated by

inflammatory signals and lead to the activation of transcription factors like AP-1.

Chrysoobtusin may suppress the phosphorylation of these kinases, thereby downregulating

inflammatory gene expression.

Anticancer and Antitumor-Promoting Activity
Chrysoobtusin has been identified as an active compound with antitumor-promoting

properties.[8] In an assay measuring the inhibition of Epstein-Barr virus early antigen (EBV-EA)

activation—a marker for tumor promotion—Chrysoobtusin demonstrated a 53.8% inhibitory

effect.[8]

While specific IC₅₀ values for Chrysoobtusin against cancer cell lines are not readily available

in the surveyed literature, the related compound chrysin exhibits significant cytotoxicity. For

example, chrysin shows IC₅₀ values of 19.5 µM and 9.2 µM against MCF-7 breast cancer cells

after 48 and 72 hours, respectively.[2] The proposed mechanisms for related compounds, likely

shared by Chrysoobtusin, include:

Induction of Apoptosis: Triggering programmed cell death by modulating the Bax/Bcl-2 ratio

and activating caspases.

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints.

Inhibition of Metastasis: Preventing the spread of cancer cells.

Other Biological Activities
Antimutagenic Effects: An extract of Cassia tora containing Chrysoobtusin was shown to

reduce mutations caused by aflatoxin B1, suggesting it may prevent the metabolic activation
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of mutagens.[2]

Aldose Reductase Inhibition: While Chrysoobtusin itself was inactive, its glucoside

derivative, chryso-obtusin-2-O-β-D-glucoside, showed significant inhibitory activity against

rat lens aldose reductase with an IC₅₀ value of 8.8 µM.[4] This enzyme is implicated in the

pathogenesis of diabetic complications, suggesting a potential therapeutic avenue for

Chrysoobtusin derivatives.

Safety and Toxicology
As of the current literature review, specific toxicological studies, such as the determination of an

LD₅₀ or detailed cytotoxicity profiling on non-cancerous cell lines for Chrysoobtusin, are not

available. This represents a significant knowledge gap that must be addressed before any

consideration for therapeutic development. As with any bioactive compound, rigorous safety

and toxicity evaluations are paramount.

Conclusion and Future Directions
Chrysoobtusin is a well-characterized anthraquinone from Senna species with a defined

chemical structure and established methods for its isolation. Its biological profile, inferred from

preliminary studies and the activities of structurally related compounds, points to a promising

future in the investigation of anti-inflammatory and anticancer agents.

Key areas for future research include:

Quantitative Bioactivity: Determining the IC₅₀ values of pure Chrysoobtusin in various anti-

inflammatory and anticancer assays.

Mechanistic Elucidation: Conducting detailed molecular studies to confirm its inhibitory

effects on the NF-κB, MAPK, and other relevant signaling pathways.

Toxicology: Performing comprehensive in vitro and in vivo safety and toxicity studies.

Pharmacokinetics: Evaluating the ADME properties of Chrysoobtusin to understand its

bioavailability and metabolic fate.
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This technical guide serves as a foundational resource to catalyze further, more detailed

investigations into the therapeutic potential of Chrysoobtusin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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